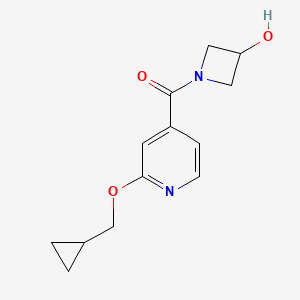
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it has been shown to have activity against certain enzymes and receptors in the body, including acetylcholinesterase and the nicotinic acetylcholine receptor. This suggests that this compound may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone are not well-characterized. However, studies have shown that this compound may have activity against certain enzymes and receptors in the body, suggesting that it may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent. This makes it a valuable tool for studying various biochemical pathways and physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, this compound may have potential as a tool for studying various biochemical pathways and physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone involves several steps. The starting material is pyridine-4-carboxylic acid, which is reacted with cyclopropylmethanol to form the corresponding ester. This ester is then reacted with 3-hydroxyazetidine to produce the final product. The synthesis of this compound has been optimized to yield high purity and good yields.
Aplicaciones Científicas De Investigación
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to have activity against certain enzymes and receptors in the body, making it a potential candidate for drug development. Additionally, this compound may have applications in the study of various biochemical pathways and physiological processes.
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPCYZEEWTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)
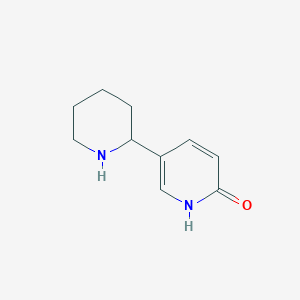
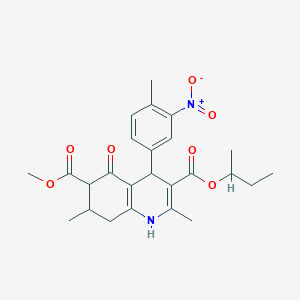
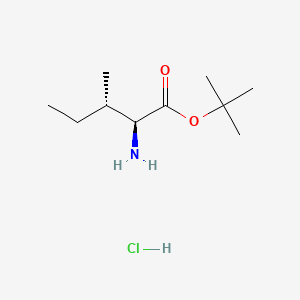


![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
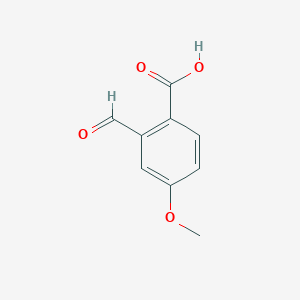
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)